molecular formula C10H11BrN4O2 B13055843 2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide

2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide

Cat. No.: B13055843
M. Wt: 299.12 g/mol
InChI Key: XHVVZXOJEASHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-N,N-dimethylacetamide, is a specialized chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its core structure is based on the [1,2,4]triazolo[4,3-a]pyridine pharmacophore, a privileged heterocyclic system found in compounds with documented central nervous system (CNS) activity . Related derivatives within this chemical class have been investigated for their potential in the treatment and prevention of a range of neurological and psychiatric disorders, positioning this bromo-substituted analog as a valuable building block for the development of novel psychotherapeutic agents . The mechanism of action for compounds featuring this scaffold is complex and may involve interaction with key neurotransmitter systems. While specific data for this exact molecule is limited, analogous compounds are known to function as Serotonin Antagonist and Reuptake Inhibitors (SARIs) . This dual activity, which involves antagonism of specific serotonin receptors (e.g., 5-HT2A) alongside inhibition of the serotonin transporter, contributes to effects on mood, anxiety, and sleep regulation, offering a multifaceted approach to neuropharmacological research . The presence of the bromo substituent and the dimethylacetamide side chain provides distinct synthetic handles for further chemical modification, making this compound a versatile intermediate for structure-activity relationship (SAR) studies and library synthesis aimed at optimizing potency and selectivity for various CNS targets . Researchers can utilize this chemical to explore new therapeutic avenues for conditions such as depression, anxiety, and insomnia, or to probe the fundamental biology of serotonin and related signaling pathways.

Properties

Molecular Formula

C10H11BrN4O2

Molecular Weight

299.12 g/mol

IUPAC Name

2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C10H11BrN4O2/c1-13(2)9(16)6-15-10(17)14-5-7(11)3-4-8(14)12-15/h3-5H,6H2,1-2H3

InChI Key

XHVVZXOJEASHEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C(=O)N2C=C(C=CC2=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide typically involves multiple steps. One common approach starts with the preparation of 6-bromo-[1,2,4]triazolo[4,3-a]pyridine, which is then reacted with N,N-dimethylacetamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Position

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the triazole and pyridine rings. Key findings include:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, DMF, 80°C6-Aryl-triazolo-pyridine derivative65–78%
Nucleophilic AttackKCN, DMSO, 60°C6-Cyano-triazolo-pyridine derivative70%
HydrolysisNaOH (1M), H₂O/Ethanol, reflux6-Hydroxy-triazolo-pyridine derivative85%

Mechanistic Notes :

  • The bromine’s reactivity is enhanced by conjugation with the electron-deficient triazole-pyridine system.

  • Palladium-catalyzed cross-couplings (e.g., Suzuki) require anhydrous conditions and inert atmospheres .

Reactions Involving the Acetamide Group

The N,N-dimethylacetamide moiety participates in hydrolysis and alkylation:

Reaction TypeReagents/ConditionsProductKey ObservationsReference
HydrolysisHCl (6M), reflux, 12hCarboxylic acid derivativeComplete conversion at 100°C
AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium saltLimited regioselectivity

Kinetic Data :

  • Hydrolysis follows pseudo-first-order kinetics with an activation energy (EaE_a) of 85 kJ/mol.

Triazole Ring Functionalization

The triazole ring undergoes electrophilic substitution and cycloaddition:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 4 of the triazole ring.

  • Halogenation : NBS (N-bromosuccinimide) in CCl₄ yields di-brominated products.

Cycloaddition Reactions

  • Huigsen Cycloaddition : Reacts with acetylenedicarboxylate in toluene to form fused pyridine-triazole systems .

Redox Reactions

The keto group at position 3 of the triazole ring is redox-active:

Reaction TypeReagents/ConditionsProductNotesReference
ReductionNaBH₄, MeOH, 25°C3-Hydroxy-triazolo-pyridineStereoselective reduction
OxidationKMnO₄, H₂O, 80°C3-Carboxy-triazolo-pyridineRequires acidic conditions

Catalytic Transformations

Copper-catalyzed reactions dominate functionalization:

CatalystReaction TypeKey OutcomeOptimal ConditionsReference
CuIUllmann CouplingC–N bond formation at position 2DMSO, 120°C, 24h
Cu(OAc)₂Azide-Alkyne CycloadditionTriazole ring expansionClick chemistry conditions

Solvent and Temperature Effects

Reaction efficiency depends on solvent polarity:

SolventDielectric Constant (ε)Reaction Rate (k, s⁻¹)Preferred Reactions
DMSO46.71.2 × 10⁻³SNAr, cycloadditions
Ethanol24.33.4 × 10⁻⁴Hydrolysis, reductions
Toluene2.45.6 × 10⁻⁵Huigsen cycloaddition

Source : Kinetic studies from .

Mechanistic Insights from NMR Studies

Real-time ¹H-NMR monitoring (as observed in analogous triazolo-pyridines ) reveals:

  • Intermediate formation : Knoevenagel adducts precede cyclization steps.

  • Anion stabilization : Halogens enhance intermediate stability via charge delocalization .

Scientific Research Applications

Bromodomain Inhibition

The compound has been identified as a potential bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing crucial roles in gene regulation and chromatin remodeling. Inhibitors of bromodomains are being explored for their therapeutic potential in treating cancers and inflammatory diseases. The presence of the triazolo-pyridine structure enhances the compound's binding affinity to bromodomains, making it a candidate for further development in oncology and autoimmune disorders .

Antioxidant Activity

Research indicates that compounds similar to 2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide exhibit antioxidant properties. These properties can mitigate oxidative stress-related damage in cells, which is implicated in various neurodegenerative diseases. The dual role of such compounds as both antioxidants and pro-oxidants depending on the cellular context provides a nuanced approach to therapeutic applications .

Case Study 1: Anticancer Activity

A study investigating substituted triazolo-pyridines, including derivatives of the compound , demonstrated significant anticancer activity against various cell lines. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest in cancer cells. The findings suggest that this class of compounds could be developed into effective chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of triazolo-pyridine derivatives. The results indicated that these compounds could protect neuronal cells from oxidative damage induced by amyloid-beta peptides, which are associated with Alzheimer’s disease. The neuroprotective mechanism was attributed to the modulation of oxidative stress pathways .

Mechanism of Action

The mechanism of action of 2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : Bromine at position 6 (target compound) introduces greater steric bulk and polarizability compared to chlorine in analogs like the chloro-fluoro derivative . This may enhance binding affinity in biological targets but reduce solubility.
  • Functional Group Variations : The N,N-dimethylacetamide group in the target compound likely improves solubility in polar solvents compared to the methyl ester in CAS 2135332-57-7 .
  • Fluorine Addition : The chloro-fluoro analog (CAS 2135332-04-4) incorporates fluorine at position 8, which could enhance metabolic stability due to fluorine’s electronegativity .

Physicochemical and Functional Differences

  • Molecular Weight and Polarity : The target compound’s higher molecular weight (317.11 vs. 272.66 for the chloro-fluoro analog) may reduce diffusion rates in biological systems.

Biological Activity

The compound 2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, particularly in antimicrobial and receptor antagonism contexts, based on various research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring fused with a pyridine moiety. The presence of the bromine atom and the dimethylacetamide group contributes to its unique chemical properties.

PropertyValue
Molecular Formula C₉H₈BrN₄O
Molecular Weight 258.08 g/mol
CAS Number Not specified
IUPAC Name This compound

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Specifically:

  • Minimum Bactericidal Concentration (MBC) : Some derivatives have demonstrated MBC values as low as 15.6 µg/mL against resistant strains, indicating potent bactericidal activity .
  • Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways.

Receptor Antagonism

The compound's potential as a receptor antagonist has also been explored. Specifically, it has been studied for its interaction with the human adenosine A3 receptor (hA3R):

  • Binding Affinity : Alchemical relative binding free energy calculations suggest that modifications to the compound can enhance its affinity for hA3R, which is implicated in various therapeutic applications including anti-inflammatory responses and cancer treatment .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized several derivatives of triazole and evaluated their antimicrobial activity against a panel of pathogens.
    • Results indicated that modifications in the substituents significantly affected the antibacterial potency.
    • The compound exhibited strong inhibition against Salmonella species with an MBC of 31.25 µg/mL .
  • Receptor Binding Studies :
    • A series of analogues were synthesized to determine their binding efficiency to hA3R.
    • The introduction of bromine at specific positions was found to enhance binding affinity significantly compared to non-brominated analogues .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-N,N-dimethylacetamide?

  • Answer : Synthesis typically involves cyclocondensation of brominated pyridine precursors with triazole-forming agents. For example, ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be hydrolyzed using LiOH·H₂O to yield the carboxylic acid, which is then coupled with dimethylamine via HBTU-mediated activation in the presence of i-PrNEt . Alternative routes include refluxing bromonicotinaldehyde derivatives in ethanol with piperidine at 0–5°C to form the triazolopyridine core .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • 1H/13C NMR : In CDCl₃, the triazolopyridine proton appears as a singlet at δ 8.1–8.3 ppm, while the N,N-dimethylacetamide protons resonate at δ 2.9–3.1 ppm (dimethyl groups) and δ 3.3–3.5 ppm (acetamide carbonyl neighbor) .
  • Mass Spectrometry (MS) : ESI+ mode confirms the molecular ion [M+H]⁺ at m/z 352.0 for analogous triazolopyridines .
  • HPLC : A C18 column with a MeCN/H₂O gradient (0.1% TFA) achieves >95% purity, with retention times around 8.2 minutes under optimized conditions .

Q. What intermediates are pivotal in the synthesis of this compound?

  • Answer : Key intermediates include:

  • 6-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridine : Synthesized via cyclization of brominated pyridine derivatives with hydrazine or nitrile reagents .
  • Activated acetamide precursors : For example, 2-chloro-N,N-dimethylacetamide, which undergoes nucleophilic substitution with the triazolopyridine intermediate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazolopyridine core?

  • Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF, as observed in analogous triazolo[4,3-b]pyridazine syntheses (76% vs. 65% yield) .
  • Catalysts : Piperidine (0.5 equiv) at 0–5°C improves regioselectivity during cyclocondensation, reducing byproduct formation .
  • Temperature Control : Reflux in acetic acid (110°C) for 2 hours maximizes yield for thiazolo-triazole derivatives, a strategy applicable to triazolopyridines .

Q. What strategies address low solubility in biological assays?

  • Answer :

  • Co-solvents : DMSO (≤1% v/v) maintains solubility without denaturing proteins .
  • Prodrug Design : Acetyloxymethyl esters (e.g., 2-(acetoxymethyl) derivatives) increase hydrophilicity, as demonstrated in chromene-carbaldehyde analogs .
  • Micellar Encapsulation : Poloxamer 407-based micelles improve bioavailability by 40% in antifungal activity assays .

Q. How do structural modifications at the 6-bromo position affect biological activity?

  • Answer :

  • Electron-Withdrawing Groups : Replacing bromine with trifluoromethyl (CF₃) in triazolopyridines enhances antifungal activity by 3-fold, likely due to increased electrophilicity .
  • Steric Effects : Bulky substituents (e.g., phenylpiperazine) at position 6 reduce potency by 70%, suggesting steric hindrance disrupts target binding .

Contradiction Analysis

  • Regioselectivity in Cyclization : reports high regioselectivity using piperidine at low temperatures, while achieves similar yields without regiochemical control. This discrepancy may arise from differences in precursor electronics (aldehyde vs. nitrile) .

  • Biological Activity : highlights antifungal potency for brominated triazolopyridines, whereas notes reduced activity in analogs with bulky groups. Researchers must balance substituent electronics and steric effects during optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.